molecular formula C13H15NO4 B11864172 2-(1-(Methoxycarbonyl)-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid

2-(1-(Methoxycarbonyl)-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid

Cat. No.: B11864172
M. Wt: 249.26 g/mol
InChI Key: HGFHEVZXZALSKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(Methoxycarbonyl)-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid (CAS 1706576-21-7) is a chemical compound with the molecular formula C13H15NO4 and a molecular weight of 249.26 g/mol . This compound features a 3,4-dihydroisoquinoline scaffold, a privileged structure in medicinal chemistry that is frequently investigated for its potential to interact with central nervous system targets . The 3,4-dihydroisoquinoline (THIQ) moiety is known to be critical for molecular recognition, particularly in forming key interactions such as a salt bridge with an aspartate residue (Asp3.32) in the binding pocket of certain opioid receptors . This mechanism is a cornerstone of research into novel ligands for kappa (KOP) and mu (MOP) opioid receptors . The presence of both the methoxycarbonyl and acetic acid functional groups on the nitrogen atom of the dihydroisoquinoline ring makes this molecule a versatile building block or intermediate for the synthesis of more complex bioactive molecules . Researchers are actively exploring tetrahydroisoquinoline-valine hybrid scaffolds, similar to this structure, for the development of novel dual kappa/mu opioid ligands . Such ligands represent a promising avenue for the treatment of conditions including but not limited to drug addiction, pain, and depression, as they may offer a non-addictive profile for pain management or help block stress-induced drug-seeking behaviors . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

2-(1-methoxycarbonyl-3,4-dihydro-1H-isoquinolin-2-yl)acetic acid

InChI

InChI=1S/C13H15NO4/c1-18-13(17)12-10-5-3-2-4-9(10)6-7-14(12)8-11(15)16/h2-5,12H,6-8H2,1H3,(H,15,16)

InChI Key

HGFHEVZXZALSKE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2=CC=CC=C2CCN1CC(=O)O

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis via Isoquinoline Precursors

The most widely documented approach begins with functionalized isoquinoline derivatives. A representative protocol involves:

  • N-Methoxycarbonylation : Treating 1,2,3,4-tetrahydroisoquinoline with methyl chloroformate in the presence of a base such as triethylamine yields 1-methoxycarbonyl-3,4-dihydroisoquinoline.

  • Acetic Acid Side Chain Introduction : The resulting intermediate undergoes alkylation with bromoacetic acid or its ester under basic conditions (e.g., K₂CO₃ in DMF). Hydrolysis of the ester group, if present, completes the synthesis .

Key Reaction Parameters :

StepReagentsTemperatureTimeYield
1Methyl chloroformate, Et₃N0–25°C2–4 h75–85%
2Bromoacetic acid, K₂CO₃60–80°C12 h60–70%

This method prioritizes atom economy but requires strict anhydrous conditions to prevent hydrolysis of the methoxycarbonyl group .

Adaptation of the Castagnoli–Cushman Reaction

Recent advances leverage the Castagnoli–Cushman reaction to access dihydroisoquinoline scaffolds. In one adaptation :

  • Imine Formation : Condensation of 2-(aminomethyl)benzaldehyde derivatives with methyl glyoxylate generates a cyclic imine intermediate.

  • Cyclization : Treatment with homophthalic anhydride in toluene under reflux induces a [4+2] cycloaddition, forming the dihydroisoquinoline core.

  • Side Chain Functionalization : Post-cyclization alkylation with iodoacetic acid introduces the acetic acid moiety.

Optimization Insights :

  • Anhydrous sodium sulfate improves imine stability during the reaction .

  • Recrystallization from acetonitrile enhances product purity (>95%) .

C(sp³)–H Activation Strategy

A novel C–H activation protocol reported by Wiley et al. enables direct functionalization of unactivated C–H bonds :

  • Substrate Preparation : 3-Aryl-3,4-dihydroisoquinolines are synthesized via a Pd-catalyzed C(sp³)–H activation/Curtius rearrangement sequence.

  • Methoxycarbonyl Insertion : Rhodium-catalyzed carbene insertion introduces the methoxycarbonyl group at the C1 position.

  • Acetic Acid Coupling : A Mitsunobu reaction links the acetic acid side chain to the nitrogen atom.

Advantages :

  • Avoids pre-functionalized starting materials.

  • Achieves regioselectivity through catalyst control (e.g., Pd(OAc)₂/XPhos) .

Application of Pictet–Spengler Methodology

The Pictet–Spengler reaction, traditionally used for tetrahydroisoquinoline synthesis, has been modified for dihydro derivatives :

  • Cyclization : Reacting β-arylethylamines with methyl glyoxylate in acidic conditions forms the dihydroisoquinoline ring.

  • Oxidation : Controlled oxidation with MnO₂ introduces the methoxycarbonyl group.

  • Side Chain Installation : Grignard addition (e.g., MeMgBr) followed by carboxylation with CO₂ yields the acetic acid substituent.

Critical Observations :

  • Trans-diastereoselectivity (>9:1 dr) is achieved using MeMgCl in Et₂O .

  • Lanthanide salts (e.g., CeCl₃) mitigate side reactions during Grignard additions .

Comparative Analysis of Synthetic Routes

MethodKey StrengthsLimitationsOverall Yield
Multi-Step AlkylationHigh reproducibilityRequires protective groups50–60%
Castagnoli–CushmanAtom-economicLimited substrate scope65–75%
C–H ActivationStep-economicalCatalyst cost40–55%
Pictet–SpenglerExcellent stereocontrolAcid-sensitive intermediates55–65%

Analytical Validation and Characterization

Post-synthetic analysis ensures structural fidelity:

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.20–7.45 (m, 4H, aromatic), 4.30 (s, 2H, CH₂CO₂H), 3.75 (s, 3H, OCH₃).

    • ¹³C NMR : 172.1 ppm (CO₂H), 167.8 ppm (OCH₃), 52.3 ppm (NCH₂) .

  • HPLC Purity : >95% (C18 column, 0.1% TFA in H₂O/MeCN) .

Industrial-Scale Considerations

For bulk synthesis (>1 kg), the multi-step alkylation route is preferred due to:

  • Compatibility with continuous flow reactors.

  • Lower catalyst loadings (0.5 mol% Pd) .

  • Solvent recovery systems (toluene, DMF) reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Methoxycarbonyl)-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The compound features a methoxycarbonyl group attached to a 3,4-dihydroisoquinoline moiety. Its molecular formula is C13H15NO4C_{13}H_{15}NO_4 with a molecular weight of approximately 249.26 g/mol. The combination of these functional groups contributes to its diverse biological activities and makes it a versatile candidate for further research.

Biological Activities

Research indicates that 2-(1-(Methoxycarbonyl)-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid exhibits significant biological activities, particularly in the following areas:

  • Neuropharmacology : The compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions. Its structural similarity to known neuroactive compounds suggests it could modulate neurotransmitter receptors or enzymes involved in neurotransmission.
  • Anticancer Properties : Preliminary studies have shown that derivatives of this compound can exhibit antiproliferative effects against various cancer cell lines. For instance, compounds derived from isoquinoline structures have been reported to show IC50 values in the low micromolar range against human cancer cells, indicating their potential as anticancer agents .
  • Anti-inflammatory Effects : In vitro studies suggest that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Synthetic Routes

Several synthetic methods have been developed for producing 2-(1-(Methoxycarbonyl)-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid. These methods focus on optimizing yields and purities while ensuring scalability for industrial applications. The synthesis typically involves multi-step reactions starting from simpler precursors, which can include the use of various reagents and catalysts to achieve the desired functionalization .

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of 2-(1-(Methoxycarbonyl)-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid:

  • Anticancer Activity : A study demonstrated that derivatives of this compound showed promising anticancer activity against HCT-116 and MCF-7 cell lines with IC50 values ranging from 1.9 to 7.52 μg/mL .
  • Neuroactive Properties : Research has indicated that compounds with similar structural motifs can influence neurotransmitter systems, suggesting that this compound may also have neuroactive effects.

Mechanism of Action

The mechanism of action of 2-(1-(Methoxycarbonyl)-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid involves its interaction with various molecular targets and pathways. The isoquinoline core can interact with enzymes and receptors, leading to various biological effects. The methoxycarbonyl and acetic acid moieties can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Compound Name Substituents Molecular Formula Key Properties References
Target Compound : 2-(1-(Methoxycarbonyl)-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid -COOMe at C1; -CH2COOH at C2 C13H15NO4 Moderate logP (~1.5), acidic (pKa ~3.5 for -COOH), moderate solubility in polar solvents
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid -CO- at C2; -COOH at C2 C11H9NO3 Higher polarity (logP ~0.8), stronger acidity (pKa ~2.9) due to α-keto acid
2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid (HA-5316) -CH2COOH at C2 C11H11NO2 Lower logP (~1.0), reduced steric hindrance
Alrestatin (2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid) Fused benzo ring; two -CO- groups C14H9NO4 High rigidity, poor solubility in water, used as an aldose reductase inhibitor
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid hydrochloride -OCH3 at C6/C7; -CH2COOH at C1 C13H18ClNO4 Enhanced solubility due to hydrochloride salt; basic nitrogen

Key Observations :

  • The methoxycarbonyl group in the target compound increases lipophilicity compared to analogs with hydroxyl or oxo groups.
  • The acetic acid moiety common to all analogs enables ionic interactions, but pKa varies with substituents (e.g., α-keto acid in 2-oxoacetic acid derivative is more acidic) .
  • Fused aromatic systems (e.g., Alrestatin) reduce conformational flexibility, impacting binding to enzyme active sites .

Challenges :

  • Methoxycarbonyl groups may require protection during synthesis to prevent hydrolysis, increasing step count compared to simpler analogs .
  • Hydrochloride salts (e.g., QV-7557) improve crystallinity but necessitate post-synthetic neutralization steps .

Stability and Metabolic Considerations

  • The methoxycarbonyl group in the target compound may resist esterase-mediated hydrolysis better than acetyl or propionyl groups, prolonging half-life .
  • Compounds with free hydroxyl groups (e.g., 7-hydroxy-3,4-dihydroquinolin-2(1H)-one in ) are prone to glucuronidation, reducing systemic exposure .

Biological Activity

2-(1-(Methoxycarbonyl)-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(1-(Methoxycarbonyl)-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid is C13H15NO4, with a molecular weight of 249.26 g/mol. The compound features a unique structure that integrates a methoxycarbonyl group with a 3,4-dihydroisoquinoline moiety, which is significant for its biological interactions.

Structural Features

Compound Name Structural Features Unique Properties
2-(1-(Methoxycarbonyl)-3,4-dihydroisoquinolin-2(1H)-yl)acetic acidMethoxycarbonyl + DihydroisoquinolinePotential neuroactive properties
2-(3,4-dihydroisoquinolin-2(1H)-yl)acetic acidDihydroisoquinoline onlyLess functional diversity
1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-ylPurine derivativeDifferent biological target interactions

Research indicates that 2-(1-(Methoxycarbonyl)-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid may interact with specific enzymes or receptors due to its structural similarity to bioactive molecules. In vitro studies have demonstrated that derivatives of dihydroisoquinoline compounds can influence neurotransmitter systems and exhibit anti-inflammatory properties. The proposed mechanism involves modulation of biochemical pathways by binding to particular proteins or enzymes, thereby altering their activity.

Pharmacological Profile

The compound's pharmacological profile suggests potential applications in treating neurological disorders due to its neuroactive properties. Studies have shown that it may affect the dopaminergic system and could be beneficial in conditions such as Parkinson's disease and depression .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Neuroprotective Effects : A study demonstrated that derivatives of dihydroisoquinoline exhibited neuroprotective effects in animal models of neurodegeneration. The compound was found to reduce oxidative stress markers and improve cognitive function .
  • Anti-inflammatory Activity : In another study, 2-(1-(Methoxycarbonyl)-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid showed significant anti-inflammatory activity in vitro by inhibiting pro-inflammatory cytokines in cell cultures.
  • Analgesic Properties : Research indicated that the compound exhibited analgesic effects comparable to standard analgesics like diclofenac in animal models of pain. It significantly reduced pain responses induced by acetic acid .

Q & A

Q. What are the common synthetic routes for preparing 2-(1-(Methoxycarbonyl)-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A general approach involves:
  • Step 1 : Condensation of a substituted aniline derivative with a functionalized isoquinoline precursor under acidic or basic conditions .
  • Step 2 : Introduction of the methoxycarbonyl group using methyl chloroformate or similar acylating agents in anhydrous solvents (e.g., dichloromethane) with a base like triethylamine .
  • Step 3 : Acetic acid side-chain incorporation via nucleophilic substitution or coupling reactions. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) are effective for amide/ester bond formation .
  • Key Considerations : Solvent polarity, temperature control (reflux vs. room temperature), and stoichiometric ratios significantly impact yield. Purification often involves column chromatography or recrystallization .

Q. How is the structure of this compound characterized in academic research?

  • Methodological Answer : Structural elucidation relies on:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton environments and carbon frameworks. For example, dihydroisoquinoline ring protons resonate between δ 2.5–4.5 ppm, while the methoxycarbonyl group appears as a singlet near δ 3.7 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for validating synthetic accuracy .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm1^{-1} for the ester and acetic acid moieties) .

Q. What are the primary pharmacological targets or activities associated with this compound?

  • Methodological Answer : Preliminary studies suggest interactions with:
  • Neurotransmitter Receptors : The dihydroisoquinoline scaffold is known to modulate serotonin or dopamine receptors. Competitive binding assays (e.g., radioligand displacement) are used to assess affinity .
  • Enzyme Inhibition : Acetylcholinesterase (AChE) or kinase inhibition is evaluated via colorimetric assays (e.g., Ellman’s method for AChE) .
  • Anticancer Activity : Cytotoxicity is tested against cancer cell lines (e.g., MTT assay), with structural analogs showing IC50_{50} values in the micromolar range .

Advanced Research Questions

Q. What strategies are employed to optimize reaction yields in multi-step syntheses?

  • Methodological Answer : Yield optimization involves:
  • Catalyst Screening : DMAP enhances acylation efficiency by activating carbonyl groups .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while anhydrous conditions prevent hydrolysis of sensitive groups .
  • Temperature Control : Low temperatures (−78°C to 0°C) minimize side reactions during electrophilic substitutions.
  • Workflow Example : A Ritter reaction with 2-alkylcyanoacetamides under reflux in acetonitrile achieves >70% yield for analogous dihydroisoquinoline derivatives .

Q. How do researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions arise due to variations in:
  • Compound Purity : HPLC or GC-MS validates purity (>95% required for reliable assays) .
  • Assay Conditions : Standardized protocols (e.g., fixed ATP concentrations in kinase assays) reduce variability .
  • Receptor Subtypes : Radioligand binding studies differentiate subtype-specific interactions (e.g., 5-HT1A_{1A} vs. 5-HT2A_{2A} receptors) .
  • Case Study : Discrepancies in AChE inhibition data may stem from differences in enzyme sources (human vs. electric eel) or buffer pH .

Q. What computational methods are used to predict the compound’s interaction with biological targets?

  • Methodological Answer : Computational approaches include:
  • Molecular Docking : Software like AutoDock Vina predicts binding poses in receptor active sites (e.g., docking to AChE’s catalytic triad) .
  • QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., electron-withdrawing groups on the isoquinoline ring) with bioactivity .
  • MD Simulations : Molecular dynamics (e.g., GROMACS) assess binding stability over time, identifying key hydrogen bonds or hydrophobic interactions .

Q. How are structure-activity relationships (SAR) established for analogs of this compound?

  • Methodological Answer : SAR studies involve:
  • Substituent Variation : Systematic modification of the methoxycarbonyl group (e.g., replacing with ethoxycarbonyl) and acetic acid chain (e.g., elongating to propionic acid) .
  • Biological Testing : Analog libraries are screened against target proteins to derive trends (e.g., bulky substituents enhancing receptor selectivity) .
  • Data Analysis : Heatmaps or 3D contour plots visualize substituent effects on potency. For example, electron-donating groups on the phenyl ring may improve AChE inhibition .

Q. What are the challenges in isolating enantiomers of this compound, and how are they addressed?

  • Methodological Answer : Challenges include:
  • Chiral Center Formation : The dihydroisoquinoline ring may adopt multiple stereoisomers during synthesis. Asymmetric catalysis (e.g., chiral Lewis acids) enforces enantioselectivity .
  • Separation Techniques : Chiral HPLC columns (e.g., Chiralpak IA) or diastereomeric salt crystallization resolve enantiomers.
  • Case Study : Analogous compounds with a 3,4-diethoxy substitution show distinct enantiomer-specific bioactivities, necessitating circular dichroism (CD) for absolute configuration determination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.